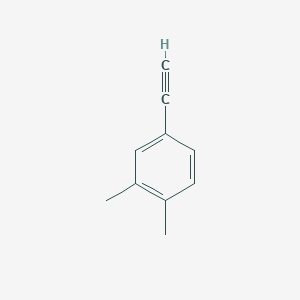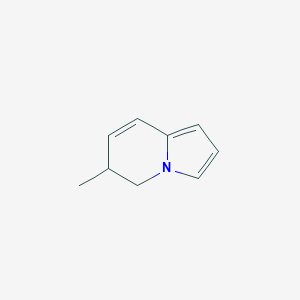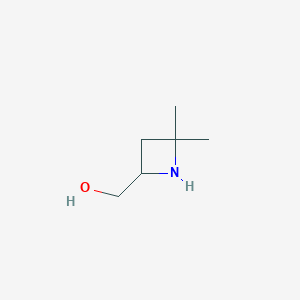![molecular formula C5H11N3O B11924139 3-Oxa-1,7,8-triazaspiro[4.4]nonane CAS No. 126505-39-3](/img/structure/B11924139.png)
3-Oxa-1,7,8-triazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-1,7,8-triazaspiro[4.4]nonane is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol It is characterized by a spirocyclic structure containing an oxygen atom and three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves several steps and specific reaction conditions. One efficient method for synthesizing this compound includes the use of intermediates and target compounds that do not require additional purification . The reaction conditions typically involve controlled temperatures and the use of specific reagents to achieve high yields.
Analyse Chemischer Reaktionen
3-Oxa-1,7,8-triazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Oxa-1,7,8-triazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biological pathways, resulting in the desired effects.
Vergleich Mit ähnlichen Verbindungen
3-Oxa-1,7,8-triazaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but contains a dione group.
3-[ (4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione: This compound has a similar structure but includes a methylphenyl group.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of an oxygen atom in the spirocyclic structure, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
126505-39-3 |
|---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-oxa-1,7,8-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H11N3O/c1-5(2-8-7-1)3-9-4-6-5/h6-8H,1-4H2 |
InChI-Schlüssel |
JADDTXBPBKLCOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CNN1)COCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
